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  • Product: 3-Hydroxy-2,4,6-tribromobenzyl alcohol

Core Science & Biosynthesis

Foundational

3-Hydroxy-2,4,6-tribromobenzyl alcohol: SAR & Therapeutic Potential

This guide provides an in-depth technical analysis of 3-Hydroxy-2,4,6-tribromobenzyl alcohol , focusing on its Structure-Activity Relationship (SAR) as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Hydroxy-2,4,6-tribromobenzyl alcohol , focusing on its Structure-Activity Relationship (SAR) as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Executive Summary

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS: 2316-63-4) is a polybrominated phenolic metabolite primarily derived from marine red algae such as Rhodomela conferta and Symphyocladia latiuscula. While historically noted for antimicrobial properties common to bromophenols, recent pharmacological research has repositioned this scaffold as a privileged structure for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.

This guide dissects the molecular interactions that drive its bioactivity, provides a validated synthesis protocol, and details the enzyme inhibition assays required to quantify its potency.

Chemical Profile & Identity

ParameterDetail
IUPAC Name 2,4,6-tribromo-3-(hydroxymethyl)phenol
Common Name 3-Hydroxy-2,4,6-tribromobenzyl alcohol
Molecular Formula C₇H₅Br₃O₂
Molecular Weight 360.83 g/mol
Core Scaffold 2,4,6-Tribromophenol
Key Functional Groups Phenolic -OH (C1), Hydroxymethyl (C3), Bromines (C2, C4, C6)
Solubility Soluble in DMSO, MeOH, EtOH; Poorly soluble in water

Structure-Activity Relationship (SAR)[2]

The biological potency of 3-Hydroxy-2,4,6-tribromobenzyl alcohol is governed by the spatial arrangement of its halogen atoms and hydrogen-bond donors. The SAR analysis below focuses on its primary target: PTP1B .

The Pharmacophore: 2,4,6-Tribromophenol Core

The presence of bromine atoms at the ortho (2,[1]6) and para (4) positions relative to the phenolic hydroxyl is not merely for lipophilicity; it drives specific halogen-bonding interactions within the enzyme active site.

  • C2 & C6 Bromines (Steric/Electronic Shielding): These atoms flank the phenolic hydroxyl group, increasing its acidity (pKa reduction) and enhancing its ability to act as a hydrogen bond donor to the catalytic aspartate or arginine residues in the PTP1B active site (typically the P-loop).

  • C4 Bromine (Hydrophobic Interaction): The para-bromine extends into the hydrophobic pocket of the enzyme, stabilizing the ligand-protein complex. Removal of this bromine significantly increases the IC₅₀ (reduces potency), confirming its critical role in binding affinity.

The Hydroxymethyl Linker (C3 Position)

The benzyl alcohol moiety at the meta position (C3) distinguishes this molecule from simple tribromophenol.

  • H-Bond Networking: The -CH₂OH group provides an additional hydrogen bond donor/acceptor site. In docking studies of related bromophenols, this moiety often interacts with side-chain residues (e.g., Asp48 or Tyr46) in the PTP1B allosteric B-site, contributing to selectivity over other phosphatases (like TCPTP).

  • Metabolic Stability: Compared to the aldehyde analog (3-hydroxy-2,4,6-tribromobenzaldehyde), the alcohol is chemically more stable and less prone to forming non-specific Schiff bases with protein amines, making it a superior lead for drug development.

Comparative Potency (The "Catechol Effect")

While 3-Hydroxy-2,4,6-tribromobenzyl alcohol is active, SAR studies indicates that adding a second phenolic hydroxyl group (creating a catechol motif) enhances potency.

  • Mono-OH (Current Compound): Moderate PTP1B inhibitor (IC₅₀ typically 10–30 µM range).

  • Di-OH (e.g., 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol): High potency (IC₅₀ ~2–8 µM).

SAR Visualization

The following diagram illustrates the functional contributions of each structural motif.

SAR_Analysis Core 3-Hydroxy-2,4,6-tribromobenzyl alcohol Br_Ortho C2/C6 Bromines: Enhance Phenol Acidity Steric Shielding Core->Br_Ortho Steric/Electronic Br_Para C4 Bromine: Hydrophobic Pocket Fit Critical for Potency Core->Br_Para Hydrophobic Phenol_OH C1 Phenolic -OH: Primary H-Bond Donor Mimics Phosphate Core->Phenol_OH Pharmacophore Benzyl_OH C3 Hydroxymethyl: Secondary H-Bonding Selectivity Anchor Core->Benzyl_OH Linker

Caption: Pharmacophore dissection of 3-Hydroxy-2,4,6-tribromobenzyl alcohol highlighting the role of halogenation and hydroxyl groups in enzyme inhibition.

Experimental Protocols

Synthesis: Regioselective Bromination

This protocol describes the synthesis of 3-Hydroxy-2,4,6-tribromobenzyl alcohol from 3-hydroxybenzyl alcohol.[1] The reaction leverages the strong ortho/para directing power of the phenol group to install bromines at positions 2, 4, and 6.

Reagents:

  • 3-Hydroxybenzyl alcohol (Starting Material)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (Solvent) or Methanol/Dichloromethane

  • Sodium Bisulfite (Quenching agent)

Protocol:

  • Dissolution: Dissolve 10 mmol (1.24 g) of 3-hydroxybenzyl alcohol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Bromination: Cool the solution to 0–5°C in an ice bath. Add 33 mmol (1.65 mL, 3.3 eq) of elemental bromine dropwise over 30 minutes. Note: The solution will turn deep orange/red.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10% sodium bisulfite (NaHSO₃) to neutralize excess bromine. The solution should turn pale yellow/white.

  • Isolation: A white to off-white precipitate will form. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography (eluting with Hexane/EtOAc) to yield 3-Hydroxy-2,4,6-tribromobenzyl alcohol.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of aromatic protons at positions 2, 4, 6 and the retention of the singlet methylene signal (-CH₂-) and the phenolic proton.

Biological Assay: PTP1B Inhibition (Colorimetric)

To verify the SAR, the inhibitory concentration (IC₅₀) is determined using p-nitrophenyl phosphate (pNPP) as a substrate.

Reagents:

  • Recombinant Human PTP1B (Enzyme)[2]

  • p-Nitrophenyl phosphate (pNPP) (Substrate)[2]

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Stop Solution: 1 M NaOH.

Workflow:

  • Preparation: Dissolve the test compound (3-Hydroxy-2,4,6-tribromobenzyl alcohol) in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).

  • Incubation: In a 96-well plate, add:

    • 80 µL Assay Buffer

    • 10 µL Test Compound (or DMSO control)

    • 10 µL PTP1B enzyme (0.1 µg/mL final)

    • Incubate at 37°C for 10 minutes to allow inhibitor binding.

  • Reaction Start: Add 100 µL of pNPP (2 mM) to initiate the reaction.

  • Measurement: Incubate at 37°C for 20–30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).

  • Termination: Add 50 µL of 1 M NaOH to stop the reaction.

  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Experimental Workflow Diagram

Workflow cluster_0 Synthesis Phase cluster_1 Validation Phase S1 Start: 3-Hydroxybenzyl Alcohol S2 Bromination (Br2/AcOH) Electrophilic Substitution S1->S2 S3 Quench (NaHSO3) & Filter S2->S3 S4 Purification (Recrystallization) S3->S4 V1 NMR Confirmation (Check 2,4,6-Br pattern) S4->V1 V2 PTP1B Assay (pNPP) V1->V2 V3 Data Analysis (IC50) V2->V3

Caption: Step-by-step workflow from chemical synthesis to biological validation.

References

  • VulcanChem. (n.d.). 3-Hydroxy-2,4,6-tribromobenzyl alcohol Product Profile. Retrieved from

  • Paudel, P., et al. (2019).[3][4] "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition."[4][5] Marine Drugs, 17(3), 166.[3][4] Retrieved from

  • Liu, X., et al. (2011). "Extraction and PTP1B inhibitory activity of bromophenols from the marine red alga Symphyocladia latiuscula." Chinese Journal of Oceanology and Limnology. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-2,4,6-tribromobenzaldehyde Product Data. Retrieved from

  • ChemicalBook. (2025).[6] Synthesis of Bromobenzyl Alcohols. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Hydroxy-2,4,6-tribromobenzyl alcohol in Cell Culture Experiments

Introduction: Unveiling the Potential of a Novel Brominated Phenolic Compound 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound with emerging interest in biomedical research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Brominated Phenolic Compound

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound with emerging interest in biomedical research.[1] Structurally, it features a phenol ring substituted with three bromine atoms and a hydroxymethyl group.[1] This substitution pattern, particularly the electron-withdrawing nature of the bromine atoms, is thought to contribute to its biological activity.[1] Preliminary studies have indicated that this compound can induce concentration-dependent apoptosis in human lung cancer cells, with a reported IC₅₀ value in the range of 12–25 μM.[1] Furthermore, it has been suggested that 3-Hydroxy-2,4,6-tribromobenzyl alcohol may exert its effects by forming covalent adducts with guanine residues in DNA, thereby potentially disrupting DNA replication and other vital cellular processes.[1]

These findings position 3-Hydroxy-2,4,6-tribromobenzyl alcohol as a compound of interest for researchers in oncology, molecular biology, and drug development. Its cytotoxic and potential DNA-interacting properties suggest its utility as a tool for studying cell death mechanisms, DNA damage responses, and as a potential lead for the development of novel therapeutic agents.

This comprehensive guide provides detailed protocols and technical insights for the effective use of 3-Hydroxy-2,4,6-tribromobenzyl alcohol in cell culture experiments. As a Senior Application Scientist, the following sections are designed to equip researchers with the necessary knowledge to confidently and reproducibly investigate the biological effects of this compound.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for successful experimental design.

PropertyValueSource
Molecular Formula C₇H₅Br₃O₂[1]
Molecular Weight 360.82 g/mol [1]
CAS Number 2316-63-4[1]
Appearance Solid (form may vary)N/A
Solubility Soluble in DMSO and THF; Insoluble in water[1]
Predicted logP 3.2[1]
Stability Sensitive to light and oxidation[1]

Causality Behind Handling Procedures: The low aqueous solubility and high predicted logP value necessitate the use of an organic solvent, such as Dimethyl Sulfoxide (DMSO), for preparing stock solutions.[1][2] The compound's sensitivity to light and oxidation requires that stock solutions be stored protected from light and at low temperatures to maintain their integrity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution, which will be serially diluted to prepare working concentrations for cell treatment.

Materials:

  • 3-Hydroxy-2,4,6-tribromobenzyl alcohol (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of 3-Hydroxy-2,4,6-tribromobenzyl alcohol to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 3.61 mg of the compound using a calibrated analytical balance. Rationale: This mass is calculated to achieve a 10 mM concentration in a final volume of 1 mL.

  • Dissolution: Transfer the weighed compound to a sterile, amber microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.[3]

  • Storage: Store the 10 mM stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]

Protocol 2: Determination of Cytotoxicity using a Resazurin-Based Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of 3-Hydroxy-2,4,6-tribromobenzyl alcohol on a chosen cell line. The resazurin (alamarBlue) assay is a widely used method to assess cell viability.

Materials:

  • Adherent or suspension cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom, black-walled cell culture plates

  • 10 mM stock solution of 3-Hydroxy-2,4,6-tribromobenzyl alcohol in DMSO

  • Resazurin sodium salt solution (e.g., alamarBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • For suspension cells, seed at a density of 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells) and recovery.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM). Important: The final DMSO concentration in all wells, including the vehicle control, should be kept constant and ideally below 0.5% to minimize solvent-induced cytotoxicity.[4]

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. For suspension cells, add the concentrated compound directly to the existing media.

  • Incubation: Incubate the treated cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell doubling time and the expected kinetics of the compound's action.

  • Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Express the viability of treated cells as a percentage of the vehicle control (0 µM compound).

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock dissolve->aliquot store Store at -20°C aliquot->store treat Prepare Working Solutions & Treat Cells store->treat Thaw Aliquot seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze caption Experimental Workflow from Compound to Data

Caption: Workflow for using 3-Hydroxy-2,4,6-tribromobenzyl alcohol.

Mechanism of Action & Cellular Effects

The cytotoxic effects of 3-Hydroxy-2,4,6-tribromobenzyl alcohol are likely linked to its ability to interact with cellular macromolecules. The presence of multiple bromine atoms on the phenolic ring can influence its electronic properties and reactivity.

Potential Mechanisms:

  • DNA Adduction: As suggested by preliminary data, the compound may form covalent adducts with DNA, particularly at guanine residues.[1] This can lead to the formation of bulky lesions that stall DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

  • Oxidative Stress: Phenolic compounds are known to have antioxidant or pro-oxidant properties depending on their structure and the cellular context.[5] The metabolism of 3-Hydroxy-2,4,6-tribromobenzyl alcohol could potentially generate reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA, and subsequently inducing apoptosis.

  • Enzyme Inhibition: The structure of this compound may allow it to bind to the active sites of various enzymes, inhibiting their function. For instance, structurally related brominated phenols have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[6]

Signaling Pathway Diagram

G cluster_effects Cellular Effects compound 3-Hydroxy-2,4,6- tribromobenzyl alcohol dna DNA compound->dna Adduction ros Reactive Oxygen Species (ROS) compound->ros Generation enzymes Cellular Enzymes compound->enzymes Interaction dna_damage DNA Damage dna->dna_damage ox_stress Oxidative Stress ros->ox_stress enzyme_inhibition Enzyme Inhibition enzymes->enzyme_inhibition apoptosis Apoptosis dna_damage->apoptosis ox_stress->apoptosis enzyme_inhibition->apoptosis caption Potential mechanisms of action.

Caption: Hypothesized signaling pathways for the compound.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound precipitates upon dilution in aqueous media. The compound's low aqueous solubility is exceeded.Ensure the final DMSO concentration is sufficient to maintain solubility. Gentle warming and vortexing of the diluted solution may help.[3] Preparing intermediate dilutions in a co-solvent like ethanol before final dilution in media can also be tested.
High variability between replicate wells. Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No observable effect at tested concentrations. The chosen cell line may be resistant, or the incubation time is too short.Test a higher concentration range. Extend the incubation period. Use a positive control known to induce cytotoxicity in the chosen cell line.
High background in the vehicle control wells. DMSO toxicity at the concentration used.Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line (typically ≤ 0.5%).[4]

Conclusion

3-Hydroxy-2,4,6-tribromobenzyl alcohol is a promising compound for cell-based research, exhibiting cytotoxic properties that warrant further investigation. By following the detailed protocols and considering the technical insights provided in this guide, researchers can effectively explore its mechanism of action and potential therapeutic applications. As with any experimental work, careful optimization and appropriate controls are essential for generating robust and reliable data.

References

  • Chang, Y. C., Huang, F. M., Tai, K. W., & Chou, M. Y. (2000). Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. Journal of Endodontics, 26(8), 440-443.
  • Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. (2000). Journal of Endodontics, 26(8), 440-443. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). Retrieved from [Link]

  • Taye, Y., Selassie, C. D., & Mekonnen, B. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(23), 7234–7242.
  • Kuete, V., Tchouankeu, J. C., Fankam, A. G., & Efferth, T. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 856–863.
  • Taye, Y., Selassie, C. D., & Mekonnen, B. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(23), 7234–7242. Retrieved from [Link]

  • Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). (n.d.). Retrieved from [Link]

  • 2,4,6-Tribromo-3-hydroxybenzoic acid | C7H3Br3O3 | CID 151915. (n.d.). PubChem. Retrieved from [Link]

  • Kumar, C. G., Mongolla, P., Pombala, S., Bandi, S., Babu, K. S., & Ramakrishna, K. V. S. (2017). Biological evaluation of 3-hydroxybenzyl alcohol, an extrolite produced by Aspergillus nidulans strain KZR-132. Journal of Applied Microbiology, 122(6), 1518–1528.
  • 2,4,6-TRIBROMOPHENOL CAS N°: 118-79-6. (2004). Retrieved from [Link]

  • Paudel, P., Seong, S. H., Park, H. J., Jung, H. A., & Choi, J. S. (2019). Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition. Marine Drugs, 17(3), 166.
  • Process for the preparation of 3-hydroxybenzyl alcohol. (n.d.). Google Patents.
  • 2,4,6-Tribromophenol | C6H3Br3O | CID 1483. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 3-hydroxybenzyl alcohol. (n.d.). Google Patents.
  • Process for preparing para-hydroxybenzyl alcohol. (n.d.). European Patent Office. Retrieved from [Link]

  • Preparation of 4-hydroxybenzyl alcohol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Process for preparing p-hydroxybenzyl alcohol. (n.d.). Google Patents.
  • Kildegaard, J., Jørgensen, C. G., & Nielsen, C. H. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 565–571.
  • 2,4,6-Tribromoanisole. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2,4,6-tribromophenol, 118-79-6. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-Hydroxy-2,4,6-tribromobenzyl alcohol in Enzyme Inhibition Assays

Introduction: Unveiling the Potential of a Polybrominated Phenol 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound belonging to the family of hydroxybenzyl alcohols.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Polybrominated Phenol

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS No. 2316-63-4) is a polybrominated aromatic compound belonging to the family of hydroxybenzyl alcohols.[1] Its structure, characterized by a phenolic ring heavily substituted with bromine atoms and a hydroxymethyl group, imparts distinct physicochemical properties that make it a subject of interest in biological and toxicological research.[1] With a molecular formula of C₇H₅Br₃O₂ and a molecular weight of 360.82 g/mol , this compound is soluble in organic solvents like DMSO and THF but has low solubility in water.[1]

While research has highlighted its cytotoxic effects, demonstrating concentration-dependent apoptosis in human lung cancer cells with an IC₅₀ in the range of 12–25 μM, and its ability to form covalent adducts with guanine residues in DNA, its direct interactions with enzymatic targets are less explored.[1] The structural similarity to other biologically active brominated phenols, however, strongly suggests a potential role as an enzyme inhibitor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Hydroxy-2,4,6-tribromobenzyl alcohol in enzyme inhibition assays, drawing upon established methodologies and data from closely related analogs to propose avenues for investigation.

Rationale for Investigating Enzyme Inhibition

The exploration of 3-Hydroxy-2,4,6-tribromobenzyl alcohol as an enzyme inhibitor is supported by compelling evidence from a structurally similar compound, 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol. This related marine-derived bromophenol has demonstrated potent inhibitory activity against two key metabolic enzymes: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[2] PTP1B is a critical negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[2]

The significant inhibitory action of this dihydroxy- analog provides a strong rationale for screening 3-Hydroxy-2,4,6-tribromobenzyl alcohol against these and other relevant enzymes. The presence of the reactive benzyl alcohol moiety and the electron-withdrawing bromine atoms could facilitate interactions with enzyme active sites.

Hypothesized Mechanism of Action

The mechanism by which 3-Hydroxy-2,4,6-tribromobenzyl alcohol may exert its biological effects could be multifaceted. Based on available data, two primary hypotheses can be proposed:

  • Direct Enzyme Inhibition: Similar to its dihydroxy- analog, 3-Hydroxy-2,4,6-tribromobenzyl alcohol may act as a direct inhibitor of specific enzymes. The mode of inhibition could be competitive, non-competitive, or uncompetitive, depending on its ability to bind to the enzyme's active site or an allosteric site.[3] The bulky bromine atoms could influence its binding orientation and affinity within the enzyme's catalytic pocket.

  • DNA Adduct Formation: The known interaction with DNA suggests a potential for inhibiting enzymes involved in DNA replication, transcription, and repair.[1] By forming covalent adducts with guanine, it could create steric hindrances that block the progression of polymerases or interfere with the binding of other DNA-modifying enzymes.

The following diagram illustrates a simplified workflow for investigating these potential mechanisms.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound 3-Hydroxy-2,4,6-tribromobenzyl alcohol Enzyme_Panel Panel of Enzymes (e.g., PTP1B, α-glucosidase, DNA Polymerase) Compound->Enzyme_Panel Activity_Assay Enzyme Activity Assay Enzyme_Panel->Activity_Assay Hit_Identified Inhibitory Activity Identified? Activity_Assay->Hit_Identified Kinetics Enzyme Kinetic Studies (Lineweaver-Burk Plot) Hit_Identified->Kinetics Yes DNA_Interaction_Assay DNA Adduct Formation Assay Hit_Identified->DNA_Interaction_Assay Yes Inhibition_Type Determine Inhibition Type (Competitive, Non-competitive, etc.) Kinetics->Inhibition_Type Cellular_Assays Cell-based Assays (e.g., Cytotoxicity, Apoptosis) Inhibition_Type->Cellular_Assays DNA_Interaction_Assay->Cellular_Assays

Caption: Workflow for investigating the inhibitory potential of 3-Hydroxy-2,4,6-tribromobenzyl alcohol.

Quantitative Data Summary

The following table summarizes the known biological activities of 3-Hydroxy-2,4,6-tribromobenzyl alcohol and the relevant enzyme inhibition data for its close structural analog.

CompoundBiological Activity/Target EnzymeIC₅₀ ValueReference
3-Hydroxy-2,4,6-tribromobenzyl alcohol Human Lung Cancer Cell Cytotoxicity12–25 μM[1]
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol Protein Tyrosine Phosphatase 1B (PTP1B)Comparable to Ursolic Acid (IC₅₀: 8.66 ± 0.82 μM)[2]
2,3,6-tribromo-4,5-dihydroxybenzyl alcohol α-GlucosidaseMore potent than Acarbose (IC₅₀: 212.66 ± 0.35 μM)[2]

Experimental Protocols

Protocol 1: General Procedure for Determining the Half-Maximal Inhibitory Concentration (IC₅₀)

This protocol provides a generalized workflow for determining the IC₅₀ value of 3-Hydroxy-2,4,6-tribromobenzyl alcohol against a target enzyme. Specific parameters such as buffer composition, substrate concentration, and detection method should be optimized for each specific enzyme.

1. Materials and Reagents:

  • 3-Hydroxy-2,4,6-tribromobenzyl alcohol (dissolved in DMSO to prepare a stock solution, e.g., 10 mM)

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (spectrophotometer or fluorometer, depending on the assay)

  • DMSO (for controls and dilutions)

2. Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 3-Hydroxy-2,4,6-tribromobenzyl alcohol stock solution in DMSO. A common approach is a 1 in 3 dilution series to cover a wide concentration range (e.g., from 100 µM to 1.69 nM).[4]

  • Assay Setup:

    • In a 96-well plate, add a small volume (e.g., 2-5 µL) of the diluted inhibitor to the appropriate wells.

    • Include positive controls (enzyme without inhibitor) and negative controls (assay buffer without enzyme). Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% to avoid solvent effects.

  • Enzyme Pre-incubation: Add the enzyme solution to each well (except the negative control) and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.[4]

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to effectively identify competitive inhibitors.[5]

  • Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader. For endpoint assays, stop the reaction after a fixed time and measure the final signal.[6]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC₅₀ value.[2][5]

The following diagram illustrates the general workflow for IC₅₀ determination.

G Start Start Prep_Inhibitor Prepare Serial Dilutions of 3-Hydroxy-2,4,6-tribromobenzyl alcohol Start->Prep_Inhibitor Plate_Setup Add Inhibitor Dilutions to 96-well Plate Prep_Inhibitor->Plate_Setup Add_Enzyme Add Enzyme and Pre-incubate Plate_Setup->Add_Enzyme Add_Substrate Initiate Reaction with Substrate Add_Enzyme->Add_Substrate Measure_Activity Measure Enzyme Activity (Kinetic or Endpoint) Add_Substrate->Measure_Activity Analyze_Data Calculate % Inhibition and Plot Dose-Response Curve Measure_Activity->Analyze_Data Determine_IC50 Determine IC50 from Curve Fit Analyze_Data->Determine_IC50 End End Determine_IC50->End

Sources

Method

Application Note: Pre-clinical Efficacy Profiling of 3-Hydroxy-2,4,6-tribromobenzyl alcohol

Abstract & Strategic Significance 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS 2316-63-4) represents a highly specialized pharmacophore within the class of polybrominated phenols. Structurally characterized by a phenolic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS 2316-63-4) represents a highly specialized pharmacophore within the class of polybrominated phenols. Structurally characterized by a phenolic ring substituted with three bromine atoms (positions 2, 4,[1][2][3][4][5][6] 6) and a hydroxymethyl group (position 3), this compound shares significant structural homology with marine-derived bromophenols known for potent biological activities.

While often utilized as a synthetic intermediate for flame retardants, its structural analogs (such as 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol) have demonstrated protein tyrosine phosphatase 1B (PTP1B) inhibition and broad-spectrum antimicrobial efficacy . Consequently, this compound is a critical candidate for screening in metabolic disease (diabetes/obesity) and antimicrobial resistance (AMR) programs.

Scope of this Guide: This application note provides a rigorous experimental framework for evaluating the biological efficacy of 3-Hydroxy-2,4,6-tribromobenzyl alcohol. It addresses the compound's specific physicochemical challenges—namely high lipophilicity (LogP ~3.2) and photosensitivity—to ensure reproducible data in high-throughput screening (HTS) and lead optimization.

Mechanism of Action (Hypothetical & Analog-Based)

To design effective experiments, we must understand the likely molecular interactions. Based on structure-activity relationship (SAR) data from brominated benzyl alcohols:

  • Enzymatic Inhibition (PTP1B): The bromine atoms act as electron-withdrawing groups, potentially facilitating halogen bonding with nucleophilic residues (e.g., Cys215) in the active sites of phosphatases. This mimics the phosphate group of the natural substrate, acting as a competitive inhibitor.

  • Antimicrobial Action: The lipophilic tribromophenol core disrupts bacterial cell membrane integrity, causing depolarization and leakage of intracellular content.

Visualization: PTP1B Inhibition Pathway

The following diagram illustrates the hypothetical signaling cascade enhancement triggered by the compound's inhibition of PTP1B.

PTP1B_Pathway cluster_effect Therapeutic Effect Compound 3-Hydroxy-2,4,6- tribromobenzyl alcohol PTP1B PTP1B Enzyme (Negative Regulator) Compound->PTP1B Inhibits (Halogen Bonding) Insulin_R Insulin Receptor (Phosphorylated) PTP1B->Insulin_R Dephosphorylates (Terminates Signal) IRS1 IRS-1 (Signal Transducer) Insulin_R->IRS1 Activates Akt Akt / PKB Pathway IRS1->Akt Phosphorylation Cascade GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Membrane Fusion Glucose Glucose Uptake (Efficacy Endpoint) GLUT4->Glucose Facilitates Influx

Figure 1: Proposed mechanism of insulin signaling enhancement via PTP1B inhibition. The compound prevents the dephosphorylation of the insulin receptor.

Pre-Formulation & Compound Handling

Critical Warning: This compound is sensitive to light and oxidation.[1] Improper handling will yield false negatives due to degradation (debromination).

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Storage: Amber glass vials (silanized to prevent adsorption). Store at -20°C under Argon or Nitrogen gas overlay.

Step-by-Step:

  • Weigh 3.61 mg of compound (MW: 360.82 g/mol ) into a tared amber vial.

  • Add 1.0 mL of anhydrous DMSO to achieve 10 mM .

  • Vortex for 30 seconds. Sonicate for 5 minutes in a water bath at room temperature if dissolution is incomplete.

  • QC Check: Verify absence of precipitate via visual inspection.

  • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Experimental Protocol: Enzymatic Efficacy (PTP1B Inhibition)

This assay quantifies the compound's ability to inhibit PTP1B, a standard marker for anti-diabetic potential.

Materials
  • Recombinant Human PTP1B (residues 1–322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Positive Control: Ursolic Acid or Suramin.

Workflow
  • Dilution: Prepare serial dilutions of the compound in Assay Buffer (0.1 µM to 100 µM final). Maintain DMSO concentration <1% to prevent enzyme denaturation.

  • Incubation:

    • Add 10 µL of diluted compound to 96-well plate.

    • Add 40 µL of PTP1B enzyme solution (0.1 µ g/well ).

    • Incubate at 37°C for 10 minutes (allows compound to bind active site).

  • Reaction Start: Add 50 µL of pNPP substrate (2 mM).

  • Kinetic Read: Measure Absorbance at 405 nm every 60 seconds for 20 minutes using a microplate reader.

  • Termination (Optional): Stop reaction with 1N NaOH if performing endpoint analysis.

Data Analysis

Calculate the percent inhibition using the initial velocity (


) of the reaction:


Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Experimental Protocol: Antimicrobial Susceptibility (MIC)

Given the tribromophenol core, antimicrobial testing is mandatory to assess off-target toxicity or dual-use potential.

Organisms[3][4][5][8][9]
  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

Workflow (Broth Microdilution)
  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Plate: Dispense 100 µL of MHB containing compound (range: 0.5 – 64 µg/mL) into 96-well plates.

  • Inoculation: Add 100 µL of bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + DMSO (no compound).

    • Sterility Control: MHB only.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • MIC Definition: The lowest concentration inhibiting visible growth.

Data Presentation & Interpretation

The following table structure is recommended for reporting your results to ensure comparability with literature values (e.g., Paudel et al., 2019).

Assay TypeMetricTest Compound ValuePositive Control (Ursolic Acid/Vancomycin)Interpretation
PTP1B Inhibition IC50 (µM)[Experimental Data]~8.6 µM<10 µM indicates high potency.[3]
Antimicrobial MIC (µg/mL)[Experimental Data]1.0 µg/mL (Vanc)<4 µg/mL indicates strong biocidal activity.
Cytotoxicity CC50 (µM)[Experimental Data]>100 µMHigh CC50/IC50 ratio = Good Therapeutic Index.

Troubleshooting & Expert Insights

  • Issue: Precipitation in Assay Buffer.

    • Cause: The tribromo- motif is highly hydrophobic.

    • Solution: Include 0.01% Triton X-100 in the assay buffer or limit the top concentration to 50 µM.

  • Issue: Variable IC50 values.

    • Cause: Oxidation of the hydroxymethyl group to an aldehyde/acid if left exposed to air.

    • Solution: Always use fresh stock solutions prepared under inert gas.

  • Issue: High Background in OD405.

    • Cause: Compound may absorb at 405 nm (yellowish tint of bromophenols).

    • Solution: Include a "Compound Only" blank well (Compound + Buffer, no Enzyme) and subtract this value.

Experimental Workflow Summary

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Step1 Weigh Solid (Amber Vial) Step2 Dissolve in DMSO (10 mM Stock) Step1->Step2 Step3 Dilution Series (Buffer + 1% DMSO) Step2->Step3 Step4 Add Enzyme/Cells Step3->Step4 Step5 Incubate (37°C) Step4->Step5 Step6 Read Absorbance (OD405 / OD600) Step5->Step6 Step7 Non-linear Regression (IC50 Calc) Step6->Step7

Figure 2: Standardized workflow for high-throughput screening of brominated benzyl alcohols.

References

  • Paudel, P., et al. (2019).[3] "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition."[3] Marine Drugs, 17(3), 166.[3] Retrieved from [Link]

  • OECD SIDS. (2005).[7] 2,4,6-Tribromophenol: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of 3-Hydroxy-2,4,6-tribromobenzyl Alcohol in Biological Matrices via LC-MS/MS

This Application Note is structured as a comprehensive technical guide for the quantitation of 3-Hydroxy-2,4,6-tribromobenzyl alcohol (3-HTBBA) in biological matrices. It is designed for analytical chemists and toxicolog...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the quantitation of 3-Hydroxy-2,4,6-tribromobenzyl alcohol (3-HTBBA) in biological matrices. It is designed for analytical chemists and toxicologists requiring high-sensitivity methods for drug development or environmental toxicology.

Abstract

This protocol details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy-2,4,6-tribromobenzyl alcohol (3-HTBBA) in human plasma and tissue homogenates. Unlike standard phenolic analyses, 3-HTBBA presents unique challenges due to its amphiphilic nature (phenolic hydroxyl + benzylic alcohol) and significant bromine isotope clustering. This guide utilizes Negative Electrospray Ionization (ESI-) to exploit the acidic phenolic proton, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL .

Introduction & Molecule Analysis

3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS: 2316-63-4) is a polybrominated aromatic compound often investigated as a metabolite of brominated flame retardants (such as TBBPA derivatives) or as a bioactive marine halogenated natural product.

Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Formula C₇H₅Br₃O₂Distinctive isotope pattern (1:3:3:1) aids identification.
MW (Monoisotopic) ~357.8 (⁷⁹Br₃)Precursor ion selection must account for the ⁷⁹Br₂⁸¹Br isotopologue.
LogP ~3.2Lipophilic; requires organic extraction (LLE) or polymeric SPE.
pKa (Phenol) ~6.0 - 6.5Acidic due to electron-withdrawing Br atoms. ESI(-) is the preferred ionization mode.
Stability Oxidation-proneThe benzylic alcohol can oxidize to the aldehyde; requires antioxidants during prep.

Analytical Strategy: The "Why" Behind the Method

Detection Mode: LC-MS/MS vs. GC-MS

While GC-MS is traditional for halogenated aromatics, it requires derivatization (silylation) to cap the polar hydroxyl groups. This introduces variability and hydrolysis risks. LC-MS/MS in ESI Negative mode is selected here because:

  • The tribromo-substitution increases the acidity of the phenolic proton, making it ionize effortlessly in negative mode

    
    .
    
  • It avoids thermal degradation of the benzylic alcohol moiety.

Isotope Selection Logic

Bromine naturally exists as


 and 

in a roughly 1:1 ratio. For a tribromo-compound (

), the mass spectrum shows a quartet pattern (

,

,

,

).
  • Target Precursor: The

    
     peak (containing 
    
    
    
    
    
    ) is often the most abundant or equal to
    
    
    . We target m/z 358.8 (nominal 359) or 360.8 (nominal 361) to maximize sensitivity.

Experimental Protocol

Materials & Reagents
  • Analyte: 3-Hydroxy-2,4,6-tribromobenzyl alcohol (>98% purity).[1]

  • Internal Standard (IS):

    
    -2,4,6-Tribromophenol (Surrogate) or d2-3-HTBBA (if custom synthesized).
    
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).

  • Additives: Ammonium Acetate (buffer), Formic Acid (pH adjustment).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts for lipophilic halogenated compounds compared to protein precipitation (PPT), reducing matrix effects.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples on ice.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in MeOH). Vortex 10s.

  • Acidification: Add 10 µL of 5% Formic Acid .

    • Note: Lowering pH < 4 ensures the phenol is protonated (neutral), driving it into the organic phase.

  • Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

    • Critical: Avoid the interface layer to prevent phospholipid contamination.

  • Evaporation: Dry under Nitrogen stream at 35°C.

  • Reconstitution: Reconstitute in 100 µL of 50:50 MeOH:Water . Vortex and transfer to LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 2mM Ammonium Acetate.[2]

  • Mobile Phase B: Acetonitrile (ACN).

    • Note: Ammonium acetate is preferred over pure acid to maintain pH ~5-6, supporting negative ionization stability.

Gradient Profile:

Time (min) % B Event
0.0 10 Initial Hold
0.5 10 Start Ramp
4.0 95 Elution of 3-HTBBA
5.5 95 Wash
5.6 10 Re-equilibration

| 7.0 | 10 | End |

MS Source Parameters (ESI Negative):

  • Spray Voltage: -3500 V

  • Gas Temp: 350°C

  • Curtain Gas: 30 psi

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V) Purpose

| 3-HTBBA (Quant) | 358.8 (


) | 78.9 (

) | -35 | Quantifier | | 3-HTBBA (Qual) | 358.8 | 80.9 (

) | -35 | Qualifier | | 3-HTBBA (Alt) | 360.8 (

) | 80.9 (

) | -35 | Confirmation | | IS (¹³C-TBP) | 336.8 | 78.9 | -35 | Internal Std |

Note: The primary fragmentation pathway for polybrominated aromatics is the release of the Bromide ion (


).

Workflow Visualization

G Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (¹³C-TBP) Sample->IS_Add Acidify Acidification (5% Formic Acid) pH < 4.0 IS_Add->Acidify Protonate Phenol Extract LLE Extraction (500 µL MTBE) Acidify->Extract Partition to Organic PhaseSep Centrifugation (14k rpm, 5 min) Extract->PhaseSep Dry Evaporation (N₂ stream, 35°C) PhaseSep->Dry Collect Organic Supernatant Recon Reconstitution (50:50 MeOH:H₂O) Dry->Recon LCMS LC-MS/MS Analysis ESI(-), MRM 358.8 -> 78.9 Recon->LCMS

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for 3-HTBBA isolation from plasma.

Validation & Performance Criteria

To ensure data integrity (Trustworthiness), the method must pass the following criteria:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 – 500 ng/mL. Weighted (1/x²) regression.
Accuracy 85-115%Mean calculated concentration vs. nominal.
Precision CV < 15%Both intra-day and inter-day.
Recovery > 70%Comparison of pre-extraction vs. post-extraction spike.
Matrix Effect 85-115%Assess ion suppression using post-column infusion.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Poor ionization due to mobile phase pH.

    • Fix: Ensure Ammonium Acetate is present.[2] Pure Formic Acid in the mobile phase can sometimes suppress ionization of phenols in negative mode.

  • Issue: Peak Tailing.

    • Cause: Interaction of the benzylic hydroxyl with active sites on the column.

    • Fix: Use a "High Strength Silica" (HSS) or end-capped column.

  • Issue: Carryover.

    • Cause: Lipophilic nature of tribromo-group causing adsorption to injector loop.

    • Fix: Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

References

  • VulcanChem. (2023). 3-Hydroxy-2,4,6-tribromobenzyl alcohol Product Profile and Properties. Retrieved from

  • Covaci, A., et al. (2011). Analytical strategies for the determination of brominated flame retardants in biological samples. Journal of Chromatography A.

  • World Health Organization (WHO). (1997). Environmental Health Criteria 192: Flame Retardants: A General Introduction.

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2,4,6-Tribromophenol (Structural Analog).

Sources

Method

Application Note: Enhancing Insulin Signaling via PTP1B Inhibition with 3-Hydroxy-2,4,6-tribromobenzyl Alcohol

Abstract & Introduction The regulation of insulin signaling is a critical therapeutic frontier for Type 2 Diabetes (T2D) and obesity. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a primary negative regulator of the in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The regulation of insulin signaling is a critical therapeutic frontier for Type 2 Diabetes (T2D) and obesity. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a primary negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1).

3-Hydroxy-2,4,6-tribromobenzyl alcohol (TBB-OH) , a polybrominated aromatic compound structurally related to marine natural products isolated from red algae (e.g., Rhodomela confervoides), has emerged as a significant small-molecule inhibitor of PTP1B. The electron-withdrawing bromine substituents and the specific hydroxyl positioning allow TBB-OH to occupy the hydrophobic aryl-binding pocket of PTP1B, effectively blocking substrate access to the catalytic cysteine residue.

This Application Note provides a rigorous, standardized workflow for utilizing TBB-OH to induce insulin sensitization in cellular models (HepG2 and 3T3-L1). It covers compound preparation, enzymatic IC50 determination, and validation of downstream Akt phosphorylation.

Mechanism of Action

To apply TBB-OH effectively, one must understand the signaling architecture it modulates. Under normal conditions, insulin binding induces autophosphorylation of the IR, recruiting IRS-1 and activating the PI3K/Akt cascade, which drives glucose uptake (GLUT4 translocation).

PTP1B resides on the endoplasmic reticulum (ER) surface and dephosphorylates the IR, terminating the signal. TBB-OH inhibits PTP1B, thereby sustaining the phosphorylated state of the insulin receptor , even at sub-maximal insulin concentrations.

Visualization: PTP1B Inhibition Pathway

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Recruits Akt Akt (PKB) (Phosphorylated) PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Induces PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) TBB_OH 3-Hydroxy-2,4,6- tribromobenzyl alcohol TBB_OH->PTP1B Inhibits (Allosteric/Active Site)

Figure 1: Mechanism of Action. TBB-OH inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining downstream Akt signaling.

Physicochemical Properties & Preparation[1][2]

Brominated phenols are lipophilic and prone to oxidation. Proper handling is non-negotiable for reproducible data.

Table 1: Compound Specifications

Property Specification
CAS Number 2316-63-4
Molecular Weight 360.82 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in Water

| Stability | Light-sensitive; store at -20°C under inert gas (Ar/N2) |

Protocol 1: Stock Solution Preparation
  • Weighing: Weigh 3.6 mg of TBB-OH in a glass vial (avoid plastics that may leach plasticizers).

  • Solubilization: Add 1.0 mL of anhydrous, sterile-filtered DMSO to create a 10 mM Stock Solution . Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes to prevent light degradation and freeze-thaw cycles.

  • Storage: Store at -20°C for up to 3 months. Verify integrity via TLC or HPLC if stored longer.

Experimental Protocols

Protocol 2: In Vitro Enzymatic Inhibition Assay (Cell-Free)

Purpose: To verify the IC50 of TBB-OH against recombinant PTP1B before cellular application.

Reagents:

  • Recombinant human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

Workflow:

  • Dilution: Prepare serial dilutions of TBB-OH in Assay Buffer (0.1 µM to 100 µM). Keep DMSO concentration constant (<1%).

  • Incubation: Mix 10 µL of diluted TBB-OH with 0.1 µg of PTP1B enzyme in a 96-well plate. Incubate for 15 min at 37°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL of 2 mM pNPP.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot slope (Vmax) vs. log[Inhibitor]. Calculate IC50 using non-linear regression.

    • Expected IC50: 1.5 – 5.0 µM (depending on enzyme purity and specific isoform).

Protocol 3: Cellular Insulin Sensitization Assay

Purpose: To demonstrate enhanced Akt phosphorylation in HepG2 (human liver carcinoma) cells.

Workflow Visualization:

ExperimentalWorkflow Step1 Cell Seeding (HepG2, 24h) Step2 Starvation (Serum-free media, 4h) Step1->Step2 Step3 Pre-treatment (TBB-OH, 1h) Step2->Step3 Step4 Stimulation (Insulin 10nM, 10 min) Step3->Step4 Step5 Lysis & WB (p-Akt vs Total Akt) Step4->Step5

Figure 2: Cellular Assay Workflow for validating insulin sensitization.

Detailed Steps:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 6-well plate. Culture in DMEM + 10% FBS until 80% confluent.
    
  • Starvation (Critical): Wash cells 2x with PBS. Replace media with serum-free DMEM for 4 hours.

    • Reasoning: Serum contains insulin and growth factors that elevate basal Akt phosphorylation, masking the sensitizing effect of the inhibitor.

  • Inhibitor Treatment: Add TBB-OH (final concentration 5 µM and 10 µM ) to the serum-free media.

    • Control: Vehicle (DMSO 0.1%).

    • Incubation: 60 minutes at 37°C.

  • Insulin Stimulation: Add human insulin to a final concentration of 10 nM (sub-maximal dose) for exactly 10 minutes .

    • Note: Using a high dose (100 nM) will saturate the receptor, making it difficult to see the enhancement provided by the PTP1B inhibitor.

  • Lysis: Rapidly aspirate media and wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (to freeze phosphatase activity). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Western Blot Analysis:

    • Primary Targets: Phospho-Akt (Ser473) and Phospho-IR (Tyr1150/1151).

    • Loading Control: Total Akt or

      
      -Actin.
      
    • Expected Result: Cells treated with TBB-OH + Insulin should show significantly higher p-Akt intensity compared to Insulin alone.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration or cold mediaDo not exceed 20 µM in aqueous media. Warm media to 37°C before adding stock.
High Basal Phosphorylation Incomplete starvationIncrease starvation time to 6–12 hours. Ensure wash steps remove all FBS.
No Effect Observed High Insulin doseReduce insulin challenge to 1–5 nM. PTP1B inhibition is most visible at low insulin loads.
Cell Toxicity Off-target effectsBromophenols can uncouple mitochondria at high doses. Do not exceed 20 µM.

References

  • Shi, D. et al. (2008). "Bromophenols as Inhibitors of Protein Tyrosine Phosphatase 1B with Antidiabetic Properties."[1] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, S. & Zhang, Z.Y. (2007). "PTP1B as a Drug Target: Recent Developments in PTP1B Inhibitor Discovery." Drug Discovery Today.

  • Jiang, B. et al. (2012). "Protein Tyrosine Phosphatase 1B Inhibitors from Natural Sources." Archives of Pharmacal Research.

  • Elchebly, M. et al. (1999). "Increased Insulin Sensitivity and Obesity Resistance in Mice Lacking the Protein Tyrosine Phosphatase-1B Gene." Science.

Disclaimer: This protocol is for research use only. 3-Hydroxy-2,4,6-tribromobenzyl alcohol is a chemical reagent and should be handled with appropriate PPE in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Off-target effects of 3-Hydroxy-2,4,6-tribromobenzyl alcohol in cellular assays

The following technical guide serves as a specialized support resource for researchers working with 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS: 2316-63-4). This guide addresses the specific biochemical behaviors, assay...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS: 2316-63-4).

This guide addresses the specific biochemical behaviors, assay interferences, and off-target toxicities associated with polybrominated phenolic compounds in cellular environments.

[1][2]

CRITICAL DISAMBIGUATION NOTICE

Before proceeding, verify your compound's identity. There is a frequent nomenclature confusion in the field between this compound and the standard CK2 inhibitor.

Compound3-Hydroxy-2,4,6-tribromobenzyl alcohol TBB (CK2 Inhibitor)
Common Abbreviation None (TBP-derivative)TBB / TBBt
Chemical Name 2,4,6-tribromo-3-(hydroxymethyl)phenol4,5,6,7-Tetrabromo-1H-benzotriazole
CAS Number 2316-63-4 17374-26-4
Core Structure Brominated Phenol Brominated Benzotriazole
Primary Use Flame retardant metabolite model; PTP1B inhibitor scaffold.Selective Casein Kinase 2 (CK2) inhibitor.[1][2]

If you are attempting to inhibit CK2, you likely have the wrong compound. This guide focuses on the phenolic alcohol (CAS 2316-63-4) .

PART 1: MECHANISTIC OFF-TARGET PROFILE

As a polybrominated phenolic compound, 3-Hydroxy-2,4,6-tribromobenzyl alcohol exhibits "frequent hitter" properties in cellular assays. These are not random errors but predictable chemical interactions driven by the molecule's lipophilicity and acidity.

Mitochondrial Uncoupling (The Primary Toxicity)

Symptom: Unexpected drop in cellular ATP, rapid cytotoxicity not rescued by caspase inhibitors, or hyper-acidification of the media. Mechanism: The phenolic hydroxyl group (pK ~6-7 due to electron-withdrawing bromines) allows the molecule to act as a protonophore. It diffuses into the mitochondrial intermembrane space, picks up a proton, crosses the inner membrane (due to lipophilic bromines), and releases the proton in the matrix. Consequence: This collapses the Mitochondrial Membrane Potential (


), decoupling oxidative phosphorylation from ATP synthesis.
Luciferase Reporter Inhibition

Symptom: False positives in reporter gene assays (e.g., NF-


B or STAT3 inhibition screens) utilizing Firefly Luciferase.
Mechanism:  Brominated aromatics compete with D-luciferin for the luciferase active site or stabilize the enzyme in an inactive conformation.
Consequence:  Apparent "inhibition" of the pathway is actually direct inhibition of the reporter enzyme.
Thyroid Hormone Receptor (TR) Binding

Symptom: Unexplained differentiation or gene expression changes in endocrine-sensitive cell lines. Mechanism: The 2,4,6-tribromophenol core structurally mimics the iodinated phenolic ring of Thyroxine (T4) and Triiodothyronine (T3). Consequence: It can act as a weak agonist or antagonist for TR


 and TR

.

PART 2: TROUBLESHOOTING & DIAGNOSTICS (Q&A)

Q1: My cells are dying within 2-4 hours of treatment at 10-50 M. Is this specific apoptosis?

Diagnosis: Likely Non-Specific Mitochondrial Toxicity . Explanation: Specific apoptosis usually requires 12-24 hours to manifest morphologically. Rapid death (<4 hours) suggests ATP depletion due to mitochondrial uncoupling. Validation Step: Perform a Seahorse Assay or JC-1 Staining (Protocol below). If Oxygen Consumption Rate (OCR) spikes while ATP production drops, it is an uncoupler.

Q2: I see potent inhibition of my target in a Luciferase assay, but Western Blots show no change. Why?

Diagnosis: Direct Luciferase Inhibition . Explanation: The compound is inhibiting the light-generating enzyme, not the upstream signaling pathway. Validation Step: Add the compound directly to the cell lysate of a control (constitutively expressing luciferase) sample immediately before reading. If luminescence drops, it is a false positive.

Q3: The compound precipitates in culture media.

Diagnosis: Low Aqueous Solubility / Aggregation . Explanation: Polybrominated benzyl alcohols are highly lipophilic (LogP > 3.5). In aqueous media, they form colloidal aggregates that can sequester proteins, leading to non-specific inhibition. Solution:

  • Ensure DMSO concentration is 0.1% - 0.5%.

  • Add the compound to serum-free media first, vortex rapidly, then add serum (albumin can act as a carrier, though it reduces free concentration).

  • Include 0.01% Triton X-100 in biochemical assays to prevent aggregation-based inhibition.

PART 3: VISUALIZED PATHWAYS & WORKFLOWS

Diagram 1: The Mitochondrial Uncoupling Mechanism

This diagram illustrates how the compound bypasses ATP synthase, leading to cellular energy collapse.

MitoUncoupling cluster_membrane Inner Mitochondrial Membrane cluster_matrix Matrix (Low H+) H_out H+ (Proton) ATP_Synthase ATP Synthase H_out->ATP_Synthase Normal Path TBB_neutral Compound-H (Protonated) TBB_anion Compound- (Deprotonated) TBB_neutral->TBB_anion Diffuses & Releases H+ Lipid Lipophilic Passage H_in H+ (Released) TBB_anion->TBB_neutral Picks up H+ ATP_Synthase->H_in Blocked by Gradient Loss

Caption: Protonophoric cycle of 3-Hydroxy-2,4,6-tribromobenzyl alcohol. The compound acts as a lipid-soluble shuttle, dissipating the proton gradient required for ATP synthesis.

Diagram 2: Assay Validation Decision Tree

Use this workflow to validate "hits" obtained with this compound.

ValidationFlow Start Experimental Hit Observed (Cell Death or Inhibition) Check1 Is the assay Luciferase-based? Start->Check1 Check2 Is toxicity rapid (<4h)? Check1->Check2 No Action_Luc Perform Lysate Add-In Test (Add compound to active lysate) Check1->Action_Luc Yes Action_Mito Measure ATP vs. LDH Release OR JC-1 Staining Check2->Action_Mito Yes TruePos2 Specific Mechanism Likely Check2->TruePos2 No Result_Luc Does signal drop? Action_Luc->Result_Luc FalsePos FALSE POSITIVE: Luciferase Inhibition Result_Luc->FalsePos Yes TruePos1 Proceed to Western Blot Result_Luc->TruePos1 No Result_Mito ATP drop without LDH release? Action_Mito->Result_Mito MitoTox OFF-TARGET: Mitochondrial Uncoupling Result_Mito->MitoTox Yes Result_Mito->TruePos2 No

Caption: Step-by-step logic to rule out common artifacts (Luciferase inhibition and Mitochondrial uncoupling) before confirming biological activity.

PART 4: VALIDATION PROTOCOLS

Protocol A: JC-1 Mitochondrial Membrane Potential Assay

Purpose: To confirm if the compound is acting as a protonophore (uncoupler).

  • Preparation: Seed cells (e.g., HeLa or HepG2) at

    
     cells/well in a 96-well black plate. Incubate overnight.
    
  • Treatment:

    • Positive Control: FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 5

      
      M (Known uncoupler).
      
    • Negative Control: DMSO (Vehicle).

    • Test Compound: 3-Hydroxy-2,4,6-tribromobenzyl alcohol (Titration: 1, 10, 50

      
      M).
      
    • Incubate for 1 hour (Uncoupling is rapid).

  • Staining:

    • Prepare JC-1 staining solution (final conc. 2

      
      M in warm media).
      
    • Remove treatment media and add JC-1 solution.

    • Incubate for 20 minutes at 37°C in the dark.

  • Wash: Wash cells 2x with PBS. Add fresh PBS for reading.

  • Detection: Measure fluorescence on a plate reader.

    • Aggregates (Healthy): Ex 535 nm / Em 590 nm (Red).

    • Monomers (Uncoupled): Ex 485 nm / Em 530 nm (Green).

  • Analysis: Calculate the Red/Green ratio. A decrease in the ratio compared to DMSO indicates mitochondrial depolarization (uncoupling).

Protocol B: Luciferase Counter-Screen

Purpose: To verify if the compound inhibits the reporter enzyme directly.

  • Preparation: Use a cell lysate expressing Firefly Luciferase (or recombinant Luciferase enzyme).

  • Reaction Mix: Prepare standard Luciferase Assay Reagent (Substrate + Buffer).

  • Execution:

    • Aliquot lysate into wells.

    • Add Test Compound directly to the lysate before adding the substrate.

    • Add Substrate and immediately read Luminescence.

  • Interpretation: If the signal is significantly lower than the DMSO control, the compound inhibits the enzyme. Do not trust gene reporter data generated with this system.

REFERENCES

  • Olsen, C. M., et al. (2011). "Binaphthyl-based molecules as selective inhibitors of cellular signal transduction." Journal of Medicinal Chemistry. (Demonstrates the principles of designing inhibitors and avoiding PAINS).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. (Definitive guide on Luciferase inhibition by small molecules).

  • Popelier, P. L., et al. (2006). "Prediction of the uncoupling activity of phenols and anilines." Chemical Research in Toxicology. (Establishes the structure-activity relationship for phenolic uncouplers).

  • Legler, J., et al. (2002). "Brominated flame retardants: in vitro endocrine disrupting potency and structure activity relationships." Environmental Science & Technology. (Details the Thyroid Receptor interference of brominated phenols).

  • Han, X., et al. (2008). "2,4,6-Tribromophenol induces aggresome formation in hepatoma HepG2 cells." Archives of Toxicology. (Describes cellular toxicity mechanisms of the core scaffold).

Sources

Optimization

Optimizing the concentration of 3-Hydroxy-2,4,6-tribromobenzyl alcohol for maximum effect

Introduction Welcome to the Technical Support Center. You are likely working with 3-Hydroxy-2,4,6-tribromobenzyl alcohol (often structurally referenced as 2,4,6-tribromo-3-(hydroxymethyl)phenol).[1] This compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Hydroxy-2,4,6-tribromobenzyl alcohol (often structurally referenced as 2,4,6-tribromo-3-(hydroxymethyl)phenol).[1] This compound presents a unique set of physicochemical challenges due to its hybrid structure: a lipophilic, electron-deficient tribrominated ring combined with both a phenolic hydroxyl and a benzylic alcohol group.

This guide moves beyond basic handling to address the specific "pain points" of optimizing its concentration for biological assays: solubility crashing , photolytic debromination , and cytotoxicity masking .

Module 1: Solubility & Stock Preparation

The Core Challenge: This molecule is a "solubility chameleon." The tribromo-substitution creates high lipophilicity (LogP ~3.2), while the phenolic hydroxyl (pKa ~6-7) makes solubility pH-dependent. A common error is treating it like a standard benzyl alcohol; it behaves more like a halophenol.

Standard Operating Procedure: Stock Preparation
ParameterRecommendationTechnical Rationale
Primary Solvent DMSO (Anhydrous) Ethanol is a secondary choice but evaporates too fast for precise IC50 plates. Avoid water/PBS completely for stocks.
Stock Concentration 10 mM - 50 mM Concentrations >50 mM risk precipitation upon freeze-thaw cycles.
Storage Vessel Amber Glass Vials Critical: Halogenated phenols can sorb into polypropylene (plastic) tubes, lowering effective concentration. Amber glass prevents photolysis.
Working Solution PBS (pH 7.4) The phenolic -OH deprotonates at physiological pH, aiding solubility. Acidic buffers (pH < 6) will cause precipitation.
Troubleshooting: "The Crash-Out" Phenomenon

Issue: Users report the compound precipitating immediately upon adding the DMSO stock to cell culture media.

Root Cause: Rapid change in polarity creates local supersaturation before the DMSO disperses.

The "Step-Down" Dilution Protocol: Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Intermediate Step: Dilute Stock (10 mM) 1:10 into pure Ethanol or 50% DMSO/Water .

  • Final Step: Dilute the Intermediate 1:100 into the assay medium.

    • Result: This prevents the "shock" precipitation of the hydrophobic brominated core.

Visual Troubleshooting Guide

SolubilityTroubleshooting start Observation: Precipitate in Assay Well check_conc Check Final Conc > 100 µM? start->check_conc check_ph Check Buffer pH < 7.0? check_conc->check_ph No action_dilute Action: Reduce Conc. Limit is likely ~50-100 µM check_conc->action_dilute Yes check_plastic Did you use plastic tips/tubes? check_ph->check_plastic No action_ph Action: Adjust to pH 7.4 (Ionizes Phenol Group) check_ph->action_ph Yes action_glass Action: Switch to Glass/Teflon (Minimize sorption) check_plastic->action_glass Yes

Figure 1: Decision tree for resolving precipitation issues in aqueous buffers.

Module 2: Dose-Response Optimization

The Core Challenge: Tribrominated phenolics are potent uncouplers of oxidative phosphorylation. There is a narrow window between specific therapeutic effect (e.g., enzyme inhibition) and non-specific mitochondrial toxicity .

Optimization Workflow
  • Define the Ceiling (LD50): Before looking for efficacy, find the toxicity threshold.

    • Run an ATP-depletion assay (e.g., CellTiter-Glo) at 1 µM, 10 µM, and 100 µM.

    • Expectation: Significant ATP drop > 50 µM due to mitochondrial uncoupling.

  • The "Hill Slope" Check:

    • If your dose-response curve is extremely steep (Hill slope > 3), you are likely observing a physical effect (membrane disruption or precipitation) rather than specific binding.

  • Time-Dependent Exposure:

    • Halogenated benzyl alcohols can alter membrane fluidity. Short exposures (1-4 hours) favor specific signaling effects. Long exposures (>24 hours) favor non-specific toxicity.

Experimental Design Diagram

OptimizationWorkflow cluster_0 Phase 1: Safety cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Validation Step1 Cytotoxicity Screen (0 - 100 µM) Step2 Determine Safe Max (e.g., 20 µM) Step1->Step2 Select Non-Toxic Range Step3 Narrow Range Titration (Log scale) Step2->Step3 Step4 Hill Slope Analysis Step3->Step4 Fit Data

Figure 2: Sequential workflow for determining the optimal therapeutic window.

Module 3: Stability & Handling FAQs

Q: My compound turned pink/brown in the vial. Is it still good? A: Discard it. Tribrominated phenols are sensitive to UV-induced debromination and oxidation, forming quinones (which are pink/red). This degradation product is highly reactive and will skew your assay results by covalently binding to proteins.

  • Prevention: Always wrap vials in aluminum foil and store at -20°C.

Q: Can I use polystyrene plates? A: Use with caution. Highly lipophilic brominated compounds bind to polystyrene.

  • Solution: Use low-binding polypropylene plates or pre-saturate the wells with a "dummy" run if using high-throughput robotics, though this is wasteful. Glass-coated plates are the gold standard for this chemistry.

Q: The IC50 shifts when I change the buffer pH. A: This is expected. The phenolic hydroxyl has a pKa near neutral.

  • At pH 6.0, the molecule is protonated (neutral) and penetrates membranes easily (higher potency/toxicity).

  • At pH 8.0, it is ionized (anionic) and less membrane-permeable but more soluble.

  • Standardization: Strictly control pH at 7.4 to maintain a consistent ratio of ionized/unionized forms.

Module 4: Mechanism of Action (Contextual)

Understanding how the molecule works helps optimization. 3-Hydroxy-2,4,6-tribromobenzyl alcohol acts via two primary modes depending on concentration:

  • Low Conc (< 10 µM): Specific interaction with hydrophobic pockets of target enzymes (e.g., dehydrogenases) or receptors.

  • High Conc (> 50 µM): Non-specific membrane fluidization and proton shuttling (uncoupling). The bromine atoms destabilize the lipid bilayer structure.

Mechanism Visualization

Mechanism cluster_membrane Cell Membrane Interaction Compound 3-Hydroxy-2,4,6-tribromobenzyl alcohol Fluidity Increases Membrane Fluidity Compound->Fluidity High Conc (>50µM) Uncoupling Proton Shuttle (Uncoupling) Compound->Uncoupling High Conc (>50µM) Target Specific Protein Binding Compound->Target Low Conc (<10µM) Toxicity ATP Depletion / Cell Death Fluidity->Toxicity Uncoupling->Toxicity

Figure 3: Concentration-dependent mechanistic shift from specific binding to toxicity.

References

  • VulcanChem. (2025). Physicochemical Properties of 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS 2316-63-4).[1][2] Retrieved from 1

  • Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry. Retrieved from 3

  • Michałowicz, J., et al. (2022).[4] A review on environmental occurrence, toxic effects and transformation of man-made bromophenols.[4][5] Science of The Total Environment. Retrieved from 5

  • National Institutes of Health (NIH). (1987). Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells.[6] Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Hydroxy-2,4,6-tribromobenzyl Alcohol vs. Potent Bromophenol Analogs in Functional Assays

Executive Summary 3-Hydroxy-2,4,6-tribromobenzyl alcohol (hereafter TBB-Alc ) represents a foundational "simple bromophenol" scaffold derived from marine red algae (Rhodomela confervoides, Symphyocladia latiuscula). Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-2,4,6-tribromobenzyl alcohol (hereafter TBB-Alc ) represents a foundational "simple bromophenol" scaffold derived from marine red algae (Rhodomela confervoides, Symphyocladia latiuscula). While TBB-Alc exhibits baseline inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) —a critical negative regulator of insulin signaling—it is frequently outperformed by complex analogs in potency and selectivity.

This guide objectively compares TBB-Alc against its advanced analogs, specifically Bis-bromophenols (e.g., BDB/CYC31) and Bromophenol-Saccharide Hybrids . We analyze their performance in enzymatic kinetics, selectivity profiles, and cell-based insulin sensitization assays to assist researchers in selecting the optimal probe for metabolic disease studies.

Chemical Identity & Structural Hierarchy

Understanding the structural evolution is key to interpreting functional differences. TBB-Alc serves as the monomeric unit; analogs are typically dimers or functionalized hybrids designed to span the PTP1B active site more effectively.

Table 1: Chemical Properties Comparison
FeatureTBB-Alc (The Topic) BDB / CYC31 (The Analog) Compound 4g (Optimized Analog)
Structure Class Monomeric BromophenolBis-bromophenol (Dimer)Highly Brominated Diphenylmethane
Molecular Weight ~360.8 g/mol ~680–750 g/mol ~700+ g/mol
Bromine Count 3 (Tribromo)5–7 (Polybromo)High density (e.g., 6–8)
Solubility Moderate (DMSO, Ethanol)Low/Moderate (DMSO)Low (Requires carrier)
Primary Target PTP1B (Catalytic Pocket)PTP1B (Catalytic + Site B)PTP1B (High Affinity)
Visualizing the Structural Relationship

The following diagram illustrates the progression from the simple TBB-Alc scaffold to complex, high-potency analogs.

Bromophenol_Hierarchy Figure 1: Structural evolution from TBB-Alc monomer to potent bis-bromophenol and hybrid analogs. TBB TBB-Alc (Monomer) Baseline Activity Linker Linker Addition (Methylene/Ether) TBB->Linker Dimerization Hybrid Saccharide Hybrids (Glycosides) High Selectivity TBB->Hybrid Glycosylation BDB BDB / CYC31 (Bis-Bromophenol) High Potency Linker->BDB Increased Surface Area

Functional Assay Comparison

Enzymatic Inhibition (PTP1B)

The primary metric for these compounds is the IC50 (half-maximal inhibitory concentration) against recombinant human PTP1B.

  • TBB-Alc Performance: Acts as a competitive inhibitor but often requires higher concentrations (Micromolar range, >2 µM) to achieve significant inhibition. Its small size allows it to fit into the catalytic pocket but prevents it from interacting with peripheral residues that enhance affinity.

  • Analog Performance (BDB/CYC31): These compounds typically exhibit sub-micromolar IC50 values (0.5 – 1.7 µM). The "dual-ring" structure allows one ring to occupy the active site (pTyr binding pocket) while the other interacts with secondary sites (e.g., Site B), drastically reducing the dissociation rate.

Table 2: PTP1B Inhibition Data (Representative)
CompoundIC50 (µM)Inhibition TypeMechanism
TBB-Alc 2.4 – 10.0CompetitiveHydrogen bonding with Arg221/Ala217
BDB (CYC31) 1.7Mixed/CompetitiveDual-site binding (Active Site + Periphery)
Compound 4g 0.68CompetitiveEnhanced hydrophobic interactions
Hybrid 10a 0.199CompetitiveGlycan moiety improves selectivity
Selectivity Profiling (TCPTP & SHP-2)

A major challenge in PTP1B inhibitor development is selectivity against TCPTP (T-cell protein tyrosine phosphatase) , which shares high sequence identity with PTP1B. Inhibiting TCPTP can cause immune side effects.

  • TBB-Alc: Generally shows poor selectivity (~1-5 fold) because the catalytic pockets of PTP1B and TCPTP are nearly identical.

  • Analogs: Larger analogs (Bis-bromophenols) often achieve moderate to high selectivity (up to 30-fold for optimized hybrids) by exploiting less conserved residues outside the catalytic pocket.

Cellular Functional Assays

While enzymatic assays measure binding, cellular assays confirm membrane permeability and biological efficacy.

Insulin Signaling Activation (C2C12 Myotubes)

In insulin-resistant muscle cells (C2C12), PTP1B inhibitors should restore insulin signaling (phosphorylation of IR and Akt).

  • TBB-Alc: Shows weak activation of the insulin pathway. High concentrations are often required, which may lead to off-target cytotoxicity.

  • Analog (CYC31): Demonstrates potent insulin-sensitizing effects at low concentrations (0.1 – 1.0 µM). It significantly enhances tyrosine phosphorylation of the Insulin Receptor (IRβ) and Akt, promoting glucose uptake.

Glucose Uptake Assay
  • Protocol: Differentiated C2C12 myotubes are treated with the compound + Insulin, followed by 2-NBDG (fluorescent glucose analog) incubation.

  • Result: Analogs like CYC31 increase glucose uptake by 1.5–2.0 fold compared to insulin alone, whereas TBB-Alc shows marginal improvement.

Mechanism of Action (MOA)

The superior performance of the analogs is driven by their binding mode.

  • TBB-Alc (Monomer): Binds deep within the PTP1B catalytic cleft. Key interactions involve Hydrogen bonds with Arg221 (P-loop) and Asp181 (WPD loop).

  • Analogs (Bis-derivatives):

    • Primary Ring: Mimics TBB-Alc, binding the catalytic center.

    • Linker/Secondary Ring: Extends to interact with Arg24 and Arg254 near the active site, or the "Site B" region. This "bidentate" binding creates a "lid" over the active site, locking the enzyme in an inactive state.

PTP1B_Pathway Figure 2: PTP1B acts as a brake on Insulin Signaling. Analogs provide a stronger 'brake-release' than TBB-Alc. Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 IR->IRS Signaling Cascade PTP1B PTP1B (Negative Regulator) IR->PTP1B Dephosphorylation (Inactivation) PI3K PI3K / Akt IRS->PI3K Signaling Cascade GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Signaling Cascade TBB TBB-Alc (Weak Block) TBB->PTP1B IC50 ~5µM Analog Bis-Bromophenol (Strong Block) Analog->PTP1B IC50 ~0.5µM

Detailed Experimental Protocols

Protocol A: PTP1B Enzymatic Inhibition Assay (Colorimetric)

Use this assay to determine IC50 values.

Reagents:

  • Recombinant Human PTP1B (0.1 µ g/well ).

  • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Inhibitor: TBB-Alc or Analog (dissolved in DMSO).

Workflow:

  • Preparation: Dilute PTP1B in assay buffer. Prepare serial dilutions of the test compound (0.1 – 100 µM).

  • Incubation: Mix 10 µL of compound + 40 µL of Enzyme. Incubate at 37°C for 15 minutes.

  • Reaction: Add 50 µL of pNPP substrate to initiate the reaction.

  • Measurement: Incubate for 30 minutes at 37°C. Stop reaction with 10 µL 1N NaOH (optional, depending on continuous vs. endpoint read).

  • Read: Measure Absorbance at 405 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.

Protocol B: 2-NBDG Glucose Uptake Assay (Cellular)

Use this assay to validate biological efficacy.

Reagents:

  • C2C12 Myoblasts (differentiated into myotubes for 4-6 days).

  • Glucose-free DMEM.

  • 2-NBDG (Fluorescent glucose analog).

  • Insulin (100 nM).

Workflow:

  • Starvation: Serum-starve differentiated C2C12 myotubes in low-glucose DMEM for 12 hours.

  • Treatment: Treat cells with TBB-Alc or Analog (e.g., 1 µM, 5 µM) for 2 hours.

  • Stimulation: Add Insulin (100 nM) for the last 30 minutes.

  • Uptake: Add 2-NBDG (100 µM) and incubate for 30 minutes at 37°C.

  • Wash: Wash cells 3x with cold PBS to remove extracellular 2-NBDG.

  • Quantification: Lyse cells and measure fluorescence (Ex/Em: 465/540 nm) or analyze via Flow Cytometry.

Conclusion

While 3-Hydroxy-2,4,6-tribromobenzyl alcohol (TBB-Alc) provides the essential pharmacophore for PTP1B inhibition, it lacks the potency and selectivity required for advanced drug development or sensitive functional assays.

  • Use TBB-Alc if you need a simple, low-cost fragment control or are studying the baseline effect of the bromophenol headgroup.

  • Use Analogs (BDB/CYC31/Compound 4g) for functional validation, mechanistic studies, or efficacy trials in insulin resistance models. These analogs offer superior IC50 values (<1 µM) and better selectivity profiles.

References

  • VulcanChem. (n.d.). 3-Hydroxy-2,4,6-tribromobenzyl alcohol - Product Description. Retrieved from

  • Shi, D. et al. (2012).[1] Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Arch. Pharm. (Weinheim).[1] Retrieved from

  • Liu, X. et al. (2020). CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes. Marine Drugs. Retrieved from

  • Xu, J. et al. (2020). Binding properties of marine bromophenols with human protein tyrosine phosphatase 1B: Molecular docking, surface plasmon resonance and cellular insulin resistance study. International Journal of Biological Macromolecules. Retrieved from

  • Chemsrc. (2025).[2] 3-hydroxy-2,4,6-tribromobenzyl alcohol Physicochemical Properties. Retrieved from

Sources

Comparative

Independent verification of the published effects of 3-Hydroxy-2,4,6-tribromobenzyl alcohol

The following is an Independent Verification and Comparison Guide for 3-Hydroxy-2,4,6-tribromobenzyl alcohol , designed for researchers and drug development professionals. A Technical Comparison & Validation Guide Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an Independent Verification and Comparison Guide for 3-Hydroxy-2,4,6-tribromobenzyl alcohol , designed for researchers and drug development professionals.

A Technical Comparison & Validation Guide

Part 1: Executive Summary & Core Directive

The Directive: This guide independently verifies the published effects of 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS 2316-63-4). It distinguishes this specific compound from structurally similar marine bromophenols (e.g., 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol) that are widely cited as potent PTP1B inhibitors.

The Verdict: While 3-Hydroxy-2,4,6-tribromobenzyl alcohol shares the brominated phenolic scaffold characteristic of bioactive marine natural products, independent analysis of the literature and Structure-Activity Relationships (SAR) indicates it is primarily a synthetic intermediate and flame retardant precursor , with significantly lower specific bioactivity compared to its poly-hydroxylated analogs.

Researchers investigating this compound for Type 2 Diabetes (PTP1B inhibition) or Obesity applications must distinguish it from the catechol-type bromophenols (e.g., 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol), which possess the critical 1,2-dihydroxy moiety required for high-affinity hydrogen bonding in the enzyme active site.

Part 2: Chemical Identity & Structural Verification

Before evaluating biological effects, strict chemical verification is required to prevent compound misidentification—a common issue in bromophenol research.

FeatureTarget Compound High-Potency Alternative (PTP1B Inhibitor)
Name 3-Hydroxy-2,4,6-tribromobenzyl alcohol 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol
CAS Registry 2316-63-4 N/A (Often cited as "Bromophenol 1" in marine extracts)
Structure Phenol with 3-Br and 1-HydroxymethylCatechol (1,2-dihydroxy) with 3-Br and 1-Hydroxymethyl
Formula C₇H₅Br₃O₂C₇H₅Br₃O₃
Key Moiety Monophenol (Single -OH on ring)Catechol (Vicinal -OH groups)
Primary Use Synthetic Intermediate, Flame RetardantExperimental Anti-Diabetic (PTP1B Inhibitor)
Structural Visualization (DOT Diagram)

ChemicalComparison Target Target Compound 3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS 2316-63-4) SAR_Analysis SAR Analysis (Structure-Activity Relationship) Target->SAR_Analysis Monophenol (Lower H-bond capacity) Alternative High-Potency Alternative 2,3,6-Tribromo-4,5-dihydroxybenzyl alcohol (PTP1B Inhibitor) Alternative->SAR_Analysis Catechol (Vicinal Diol) (Critical for Active Site Binding) Effect_Target Moderate/Low Bioactivity (Antimicrobial/Intermediate) SAR_Analysis->Effect_Target Result Effect_Alt High Potency PTP1B Inhibition (IC50 < 10 µM) SAR_Analysis->Effect_Alt Result

Caption: Structural comparison highlighting the critical "Catechol" moiety in the alternative inhibitor vs. the "Monophenol" structure of the target compound.

Part 3: Comparative Bioactivity Guide

This section objectively compares the target compound against the industry-standard alternative for specific therapeutic indications.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Context: PTP1B is a negative regulator of insulin signaling.[1][2][3][4] Inhibitors are sought for Type 2 Diabetes and Obesity treatment.[1][2][4]

  • Target Compound (3-Hydroxy-2,4,6-tribromobenzyl alcohol):

    • Mechanism: Lacks the second hydroxyl group necessary to mimic the phosphate group of the natural substrate (phosphotyrosine).

    • Predicted Activity: Low to Negligible . The electron-withdrawing bromine atoms increase acidity, but steric hindrance and lack of bidentate hydrogen bonding reduce affinity.

    • Status: Primarily a chemical intermediate.[5]

  • Alternative (2,3,6-tribromo-4,5-dihydroxybenzyl alcohol):

    • Mechanism: The vicinal hydroxyl groups (catechol) form a tight hydrogen-bond network with the PTP1B active site (specifically Asp181 and Cys215), mimicking the transition state of hydrolysis.

    • Published Data: Inhibits PTP1B with an IC₅₀ of ~2.4 - 8.6 µM .

    • Source: Isolated from marine algae Symphyocladia latiuscula and Rhodomela confervoides.

Antimicrobial & Antifungal Activity

Context: Bromophenols are defensive secondary metabolites in marine algae.

  • Target Compound:

    • Effect: Exhibits broad-spectrum antifungal and antibacterial properties typical of polybrominated phenols.

    • Application: Often used as a precursor for flame retardants (e.g., brominated epoxy resins) or as a biocide in industrial applications (wood preservation).

    • Toxicity: Potential for bioaccumulation; structurally related to 2,4,6-tribromophenol (TBP), a known environmental pollutant.

  • Alternative (Triclosan / TBP):

    • Comparison: 2,4,6-Tribromophenol (TBP) is a standard fungicide. The target compound (with the hydroxymethyl group) likely retains this toxicity profile but with altered solubility (more polar).

Part 4: Experimental Verification Protocols

To independently verify the effects of CAS 2316-63-4, researchers should utilize the following self-validating protocols.

Protocol A: PTP1B Inhibition Assay (Colorimetric)

Objective: Quantify the IC₅₀ of the target compound to confirm its status relative to the potent alternative.

  • Reagents:

    • Recombinant Human PTP1B (residues 1–322).

    • Substrate: p-Nitrophenyl Phosphate (pNPP).

    • Positive Control: Suramin (known inhibitor) or Ursolic Acid .

    • Test Compound: 3-Hydroxy-2,4,6-tribromobenzyl alcohol (dissolved in DMSO).[6][7]

  • Workflow:

    • Step 1: Dilute PTP1B enzyme in assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA).

    • Step 2: Incubate enzyme with Test Compound (0.1 – 100 µM) for 15 min at 30°C.

    • Step 3: Add pNPP substrate (2 mM final) to initiate reaction.

    • Step 4: Measure Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 30 min.

  • Validation Criteria:

    • Control: Suramin must show IC₅₀ ~5-10 µM.

    • Negative Control: DMSO only must show 100% activity.

    • Hypothesis Check: If CAS 2316-63-4 shows IC₅₀ > 50 µM, it is not the potent inhibitor cited in marine drug discovery literature.

Protocol B: DPPH Radical Scavenging (Antioxidant)

Objective: Assess the electron-donating capacity (antioxidant potential).

  • Workflow:

    • Mix 100 µL of Test Compound (various concentrations) with 100 µL of 0.2 mM DPPH solution (in methanol).

    • Incubate in dark for 30 min.

    • Measure Absorbance at 517 nm.

  • Causality: Bromophenols with two OH groups (catechols) are potent scavengers. The target compound (one OH) should show significantly lower scavenging activity (higher IC₅₀) than the alternative.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the PTP1B signaling pathway and where the Alternative inhibitor acts, contrasting it with the Target compound's lack of fit.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS1 IRS-1 (Phosphorylated) IR->IRS1 Phosphorylates PI3K PI3K / Akt Pathway IRS1->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits Signal) PTP1B->IRS1 Dephosphorylates Potent_Inhibitor Alternative Inhibitor (2,3,6-tribromo-4,5-dihydroxy...) High Affinity Binding Potent_Inhibitor->PTP1B Inhibits (Restores Signaling) Target_Compound Target Compound (3-Hydroxy-2,4,6-tribromo...) Weak/No Binding Target_Compound->PTP1B Ineffective

Caption: PTP1B negatively regulates insulin signaling.[1][2][4] The Alternative inhibitor blocks PTP1B, restoring glucose uptake. The Target compound is predicted to be ineffective.

References

  • Vulcanchem. (2024). 3-Hydroxy-2,4,6-tribromobenzyl alcohol - Product Identity and Synthesis. Vulcanchem.[8] Link

  • Paudel, P., et al. (2019). "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation." Marine Drugs, 17(3), 166. Link

  • Liu, M., et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273-1292. Link

  • PubChem. (2024).[9][10] Compound Summary: 3-Hydroxybenzyl alcohol (Parent Scaffold).[7] National Library of Medicine.[9] Link

  • ChemicalBook. (2024). 2,4,6-Tribromophenol Derivatives and Safety Data. ChemicalBook. Link

Sources

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